molecular formula C26H30BrN5O3 B14077220 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline CAS No. 102071-21-6

4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline

Cat. No.: B14077220
CAS No.: 102071-21-6
M. Wt: 540.5 g/mol
InChI Key: ZVXNYTIIVKQCSH-UHFFFAOYSA-N
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Description

4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is a complex organic compound that combines the structural elements of diphenylmethoxy, piperidine, and bromotheophylline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline typically involves multiple steps. One common method starts with the reaction of benzhydrol and 4-hydroxypiperidine in the presence of p-toluenesulfonic acid monohydrate and toluene as a solvent. The mixture is refluxed with a Dean-Stark condenser for 3-4 hours. After cooling, the solution is washed with sodium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum to obtain the crude product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its use as a diuretic and in the treatment of premenstrual syndrome.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline involves its interaction with specific molecular targets and pathways. For example, bromotheophylline acts as a weak diuretic by increasing glomerular filtration and affecting tubular reabsorption, leading to increased excretion of sodium and chloride . This mechanism helps relieve bloating and menstrual pain.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine derivative used to manage asthma and COPD.

    Diphenhydramine: An antihistamine used to treat allergies and insomnia.

    Piperidine derivatives: Various compounds with applications in pharmaceuticals and organic synthesis.

Uniqueness

4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to act as a diuretic and its potential therapeutic applications distinguish it from other similar compounds.

Properties

CAS No.

102071-21-6

Molecular Formula

C26H30BrN5O3

Molecular Weight

540.5 g/mol

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-bromo-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H23NO.C7H7BrN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10)

InChI Key

ZVXNYTIIVKQCSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br

Origin of Product

United States

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